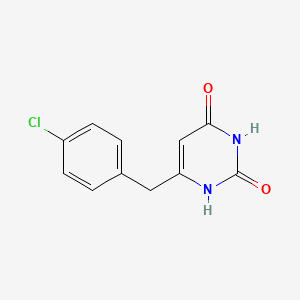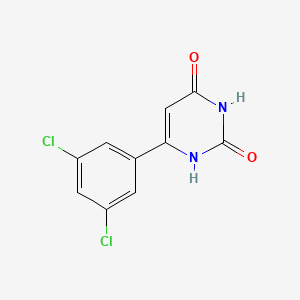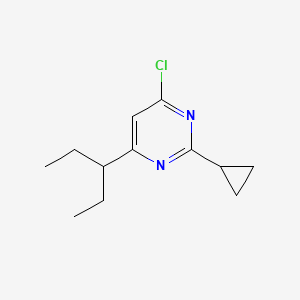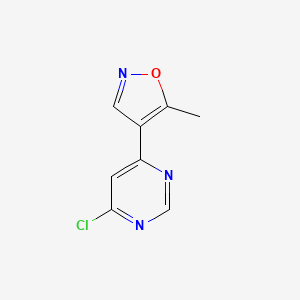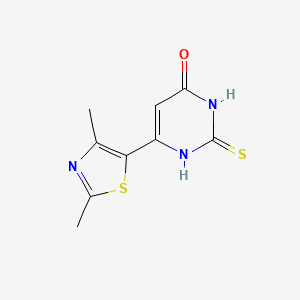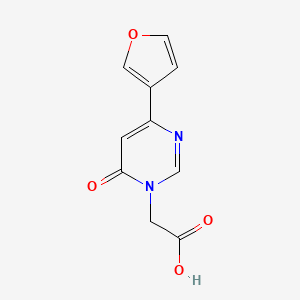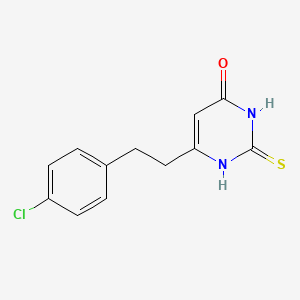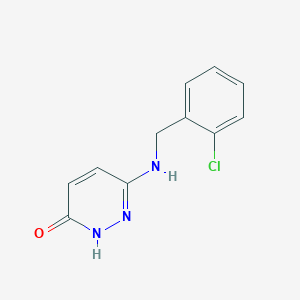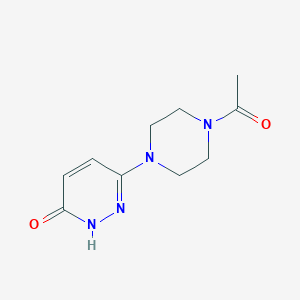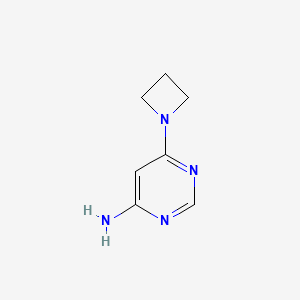
3-氯-1-(4-(羟甲基)-4-甲基哌啶-1-基)丙烷-1-酮
描述
3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one, commonly referred to as 3-Chloro-1-methyl-4-methylpiperidine (3C1M4MP), is a synthetic chemical compound with a wide range of applications in scientific research. It is a piperidine derivative and is structurally related to the neurotransmitter acetylcholine. 3C1M4MP has been used in a variety of laboratory experiments, including studies of neurochemical processes and drug pharmacology.
科学研究应用
合成和生物活性
- 通过使(3-氯甲基-4-羟基苯基)丙烷-1-酮与醇反应制备的一系列(3-烷氧基甲基-4-羟基苯基)丙烷-1-酮,已过测试,具有抗菌和抗氧化活性。与某些β受体阻滞剂相比,这些化合物显示出较低的生物活性,表明它们在药物开发中具有进一步探索的潜力 (Čižmáriková et al., 2020)。
化学合成技术
- 研究探索了各种哌啶基化合物衍生物的合成,用于镇痛剂的潜在应用。这些努力强调了哌啶基衍生物在合成具有潜在治疗用途的化合物的多功能性 (Radl et al., 1999)。
材料科学和光学
- 合成用于其三阶非线性光学性质的新型查耳酮衍生物化合物,证明了哌啶基衍生物在为光学器件应用开发材料中的潜力。这表明3-氯-1-(4-(羟甲基)-4-甲基哌啶-1-基)丙烷-1-酮在创建具有独特光学性质的材料中应用的可能途径 (Rahulan et al., 2014)。
核酸研究
- 合成和研究4-羟甲基-3-(烷基氨基)吖啶作为一类新的DNA插入-烷基化剂的模型,突出了哌啶基衍生物在DNA研究中的潜力。这些化合物可用作设计与DNA相互作用的药物的支架,表明一条可能与3-氯-1-(4-(羟甲基)-4-甲基哌啶-1-基)丙烷-1-酮的衍生物相关的研究途径 (Charmantray et al., 2001)。
属性
IUPAC Name |
3-chloro-1-[4-(hydroxymethyl)-4-methylpiperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClNO2/c1-10(8-13)3-6-12(7-4-10)9(14)2-5-11/h13H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXHTPIFNSDZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CCCl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(4-(hydroxymethyl)-4-methylpiperidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



